molecular formula C8H15NO2 B1427483 3-(Methoxymethyl)azepan-2-one CAS No. 1567021-49-1

3-(Methoxymethyl)azepan-2-one

Cat. No.: B1427483
CAS No.: 1567021-49-1
M. Wt: 157.21 g/mol
InChI Key: XNFASNFABZSOBO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)azepan-2-one is a chemical compound with the CAS Number: 1567021-49-1 . It has a molecular weight of 157.21 and is typically found in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C8H15NO2 . The InChI key for this compound is XNFASNFABZSOBO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature, purity, and other physical properties are not specified in the sources I found.

Scientific Research Applications

Protein Kinase Inhibitors

Azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinases, such as PKB-alpha and PKA. These compounds, designed through molecular modeling and structural optimization, showed significant inhibitory activity and plasma stability, indicating potential therapeutic applications. The study highlights the utility of azepane derivatives in the development of novel kinase inhibitors (Breitenlechner et al., 2004).

mGlu5 Receptor Binding

Research involving the binding of methoxymethyl-azepane derivatives to metabotropic glutamate receptor subtype 5 (mGlu5) in the brain has been characterized. These studies provide insights into the receptor's binding properties and the potential for these compounds to serve as selective antagonists or probes for neurological research (Anderson et al., 2002).

Synthesis and Photochemical Properties

Azepane derivatives have been synthesized and evaluated for their photochemical and biological properties. For example, novel silicon phthalocyanines with azepane substitutions have shown promise in applications like photodynamic therapy (PDT), demonstrating efficient DNA binding activity and potential as PDT agents (Uslan & Sesalan, 2013).

Glycosidase Inhibitors

Conformational analyses of substituted azepan structures have been conducted to explore their potential as glycosidase inhibitors. This research utilizes NMR spectroscopy and molecular modeling to understand the inhibitory mechanisms and design more effective compounds (Martínez-Mayorga et al., 2004).

Chemical Synthesis and Reactions

Azepane derivatives have been involved in various synthetic reactions, contributing to the development of novel chemical processes and compounds. For instance, studies on the synthesis of 2-methoxy-3H-azepine derived compounds through thermal reactions highlight the versatility of azepane derivatives in organic synthesis (Ulfa et al., 2015).

Properties

IUPAC Name

3-(methoxymethyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-6-7-4-2-3-5-9-8(7)10/h7H,2-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFASNFABZSOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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